

Introduction: A Versatile Biphenyl Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: **4-(3-aminophenyl)benzoic Acid**

Cat. No.: **B111472**

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In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional scaffolds—molecules possessing multiple, distinct reactive sites—offer unparalleled versatility. **4-(3-aminophenyl)benzoic acid** (IUPAC Name: 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid) emerges as a molecule of significant interest. Its rigid biphenyl core, functionalized with a nucleophilic aromatic amine and an electrophilic carboxylic acid at opposite ends of the molecular axis, presents an ideal framework for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of **4-(3-aminophenyl)benzoic acid**, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, outline robust experimental protocols for its characterization, explore its chemical reactivity, and discuss its burgeoning role as a key intermediate, particularly in the synthesis of targeted protein degraders[1]. This document is designed not merely as a repository of data, but as a practical, field-proven guide grounded in established scientific principles.

Section 1: Core Molecular Identity and Structure

Accurate identification is the foundation of all subsequent research. The fundamental identifiers and structural properties of **4-(3-aminophenyl)benzoic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	3'-Amino-[1,1'-biphenyl]-4-carboxylic acid	[2]
CAS Number	124221-69-8	[1] [2]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[1] [2]
Molecular Weight	213.23 g/mol	[2]
Canonical SMILES	C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)N	

Structural Representation:

Caption: 2D Structure of **4-(3-aminophenyl)benzoic acid**.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in various experimental and physiological settings. While extensive experimental data for this specific isomer is not widely published, the table below consolidates available information. The absence of certain data points underscores the necessity for the experimental protocols detailed in Section 4.

Property	Value / Description	Source(s) / Notes
Appearance	White to off-white or yellow powder	Inferred from related aminobenzoic acids. ^[3]
Melting Point	Not available.	For the related isomer 3-(4-aminophenyl)benzoic acid, the melting point is 198-199 °C. ^[4] ^[5] This value should not be used for the title compound but suggests it is a high-melting solid.
Boiling Point	Not available.	Predicted value for the isomer 3-(4-aminophenyl)benzoic acid is 441.1±28.0 °C. ^[4] ^[5] High boiling point is expected due to hydrogen bonding and molecular weight.
Solubility	Not available.	Expected to have low solubility in water and nonpolar solvents, but higher solubility in polar organic solvents like DMSO, DMF, and alcohols, and in aqueous base.
pKa	Not available.	Predicted pKa for the isomer 3-(4-aminophenyl)benzoic acid is 3.99±0.10. ^[4] ^[5] The molecule is amphoteric, with an acidic pKa for the carboxylic acid group and a basic pKa for the aniline amine group.
Storage	Store at room temperature or under refrigeration (2-8°C).	^[1] ^[2]

Section 3: Analytical Characterization - Spectroscopic Profile

While specific spectra for **4-(3-aminophenyl)benzoic acid** are not publicly available, its structure allows for the prediction of key spectroscopic features. This analysis is crucial for identity confirmation and purity assessment of synthesized or procured material.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. Key expected signals include:
 - A broad singlet corresponding to the two amine (-NH₂) protons.
 - A singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm), which may be exchangeable with D₂O.
 - A series of multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution pattern.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum should show 13 distinct signals.
 - A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm.
 - Multiple signals in the aromatic region (approx. 110-150 ppm), including quaternary carbons and protonated carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides confirmation of the key functional groups.
 - A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
 - Two N-H stretching bands from the primary amine, usually in the 3300-3500 cm⁻¹ region.
 - A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700 cm⁻¹.
 - C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula $C_{13}H_{11}NO_2$ with a monoisotopic mass of approximately 213.0790 Da.

Section 4: Essential Experimental Protocols

Given the sparse public data, researchers will likely need to determine key properties experimentally. The following protocols are designed to be robust and self-validating.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining equilibrium solubility.^[6] It ensures that the solvent is fully saturated with the compound by allowing sufficient time for equilibrium to be reached between the solid and dissolved states, providing a thermodynamically accurate measurement.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

- Preparation: Add an excess of **4-(3-aminophenyl)benzoic acid** (e.g., 5-10 mg) to a glass vial. The excess solid is crucial to ensure saturation.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.
- Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.^[7]
- Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. For more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
- Sampling: Carefully withdraw a sample of the clear supernatant.

- Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 μ m PTFE) to remove any remaining microscopic particles.[\[7\]](#) This step is critical to prevent inflation of the solubility value.
- Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[\[7\]](#)
- Calculation: Calculate the solubility in the original supernatant, accounting for any dilutions made. Report the result in mg/mL or molarity at the specified temperature and pH.

Protocol: Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is a highly precise method for determining pKa values.[\[8\]](#) It works by monitoring the change in pH of a solution as a titrant (a strong acid or base) is added. For an amphoteric molecule like **4-(3-aminophenyl)benzoic acid**, this method can resolve the pKa of the acidic carboxylic acid group and the pKa of the conjugate acid of the basic amine group by identifying the inflection points on the titration curve.[\[9\]](#)[\[10\]](#)

Caption: Workflow for Potentiometric pKa Determination.

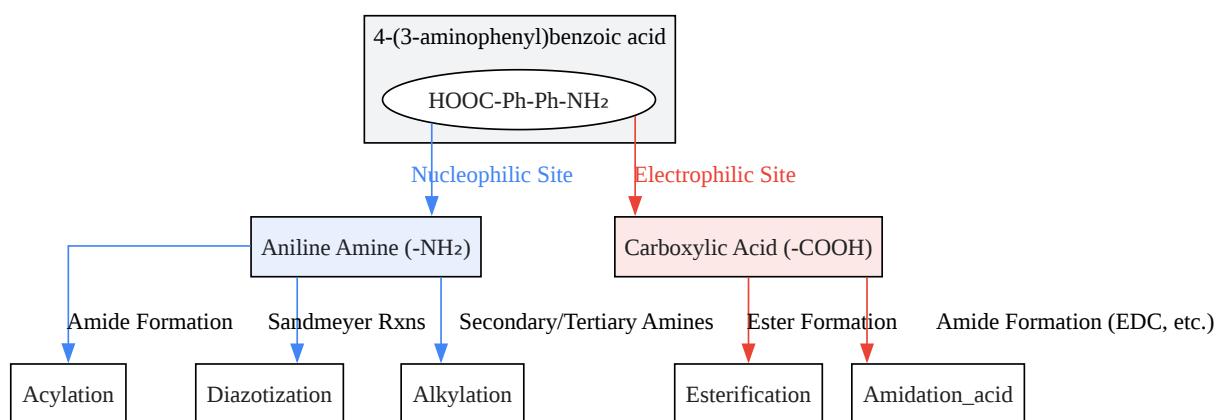
Step-by-Step Methodology:

- Instrument Calibration: Calibrate a potentiometer and pH electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[\[9\]](#)
- Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a solution of constant ionic strength, such as 0.15 M KCl.[\[9\]](#) The constant ionic strength minimizes variations in activity coefficients.
- Inert Atmosphere: Place the solution in a jacketed beaker on a magnetic stirrer and purge with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the basic group.[\[9\]](#)

- Titration for Acidic pKa: Immerse the pH electrode in the solution. Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH). Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.
- Titration for Basic pKa: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the amine group.
- Data Analysis: Plot pH versus the volume of titrant added for both titrations. The pKa value corresponds to the pH at the half-equivalence point of the titration curve for each functional group.^[11] This is the midpoint of the buffer region where the pH changes most slowly.

Section 5: Chemical Reactivity and Synthetic Considerations

The utility of **4-(3-aminophenyl)benzoic acid** as a building block stems from the distinct reactivity of its functional groups.



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Caption: Key Reactive Sites and Potential Transformations.

- The Aromatic Amine: The aniline-type amine group is a versatile nucleophile. It readily undergoes acylation with acid chlorides or activated esters to form amides, alkylation, and diazotization followed by Sandmeyer reactions to introduce a wide variety of other functional groups.
- The Carboxylic Acid: This group is an electrophilic handle. It can be converted to esters via Fischer esterification or reaction with alkyl halides under basic conditions. More importantly for drug development, it can be activated (e.g., with coupling reagents like EDC or HATU) to readily form amide bonds with primary or secondary amines.
- Synthetic Origin: While specific preparations are proprietary, a plausible and common strategy for synthesizing such biphenyl structures is the Suzuki coupling reaction. This would involve coupling a boronic acid (or ester) derivative of one ring with a halide (bromide or iodide) of the other. For example, coupling 4-carboxyphenylboronic acid with 3-bromoaniline (or a protected version thereof) in the presence of a palladium catalyst would yield the desired carbon skeleton.

Section 6: Applications in Drug Discovery

The bifunctional nature of **4-(3-aminophenyl)benzoic acid** makes it a valuable linker molecule in modern pharmacology. Its primary emerging application is in the construction of PROteolysis TArgeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. **4-(3-aminophenyl)benzoic acid** serves as an excellent piece of the "linker" component that connects the POI-binding ligand to the E3 ligase-binding ligand. The amine and carboxylic acid groups provide orthogonal handles for sequential amide bond formation, allowing for the controlled and directional assembly of the final PROTAC molecule. Its classification as a "Protein Degrader Building Block" directly points to this advanced application[1].

Beyond PROTACs, the broader class of aminobenzoic acids has a long history as a foundational scaffold in drug design, found in antibacterial, anesthetic, and antineoplastic agents[12]. The unique 3',4-disubstituted biphenyl structure of this molecule provides a specific

vector and rigidity that can be exploited by medicinal chemists to optimize ligand binding and pharmacokinetic properties.

Section 7: Safety and Handling

No specific safety data sheet (SDS) is publicly available for **4-(3-aminophenyl)benzoic acid** (CAS 124221-69-8). Therefore, it must be handled with the care afforded to all novel laboratory chemicals. General guidance based on related compounds is as follows:

- Hazard Classification: The related isomer 4-(4-aminophenyl)benzoic acid is classified as "Harmful if swallowed" (Acute Tox. 4)[13]. It is prudent to assume a similar hazard profile.
- Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

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